N-(5-methyl-1,2-oxazol-3-yl)nonanamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)nonanamide is a chemical compound with the molecular formula C13H22N2O2 It features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)nonanamide typically involves the reaction of 5-methyl-1,2-oxazole with nonanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)nonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)nonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)nonanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-methyl-1,2-oxazol-3-yl)-3-oxobutanamide
- N-Methyl-2-[(3R,4S)-3-{[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(2-propyn-1-yl)acetamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)nonanamide is unique due to its specific structure, which combines the oxazole ring with a nonanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from other similar compounds .
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)nonanamide |
InChI |
InChI=1S/C13H22N2O2/c1-3-4-5-6-7-8-9-13(16)14-12-10-11(2)17-15-12/h10H,3-9H2,1-2H3,(H,14,15,16) |
InChI Key |
IJKDSMGDGGMNPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=NOC(=C1)C |
Origin of Product |
United States |
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